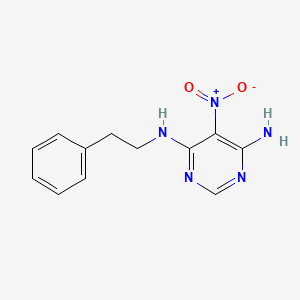

5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine” is a chemical compound with the molecular formula C12H13N5O2. It is a type of pyrimidine derivative , which are known to have a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “this compound”, often involves various methods . The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a crucial role in the synthesis process .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring, which is a bicyclic compound with two nitrogen atoms in each ring . The compound has a molecular weight of 259.269.Chemical Reactions Analysis

The chemical reactions of pyrimidine derivatives can be quite complex and are influenced by numerous factors . These factors include the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its InChI Code is 1S/C20H21N5O2/c26-25 (27)18-19 (21-13-11-16-7-3-1-4-8-16)23-15-24-20 (18)22-14-12-17-9-5-2-6-10-17/h1-10,15H,11-14H2, (H2,21,22,23,24) .Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

Reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols have been explored, indicating that these compounds participate in regio- and stereoselective addition reactions, forming syn- or anti-addition products based on the nature of the amine or thiol used. This highlights the compound's utility in the synthesis of heterocyclic compounds with potential biological activity (Čikotienė et al., 2007).

Polymer Science

The synthesis of soluble and degradable polyimides using diamine monomers derived from pyrimidine compounds underscores their importance in creating high-performance materials. These polyimides exhibit excellent thermal stability and mechanical properties, making them suitable for various industrial applications (Yang et al., 2015).

Medicinal Chemistry

Pyrimidine derivatives, including those related to 5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine, have been studied for their biological activities. For instance, synthesis and evaluation of pyrimidine-linked morpholinophenyl derivatives for larvicidal activity demonstrate the potential of these compounds in developing new insecticides or drugs (Gorle et al., 2016).

Mécanisme D'action

Target of Action

This compound is a structural analog of antiviral compounds , suggesting that it may interact with viral proteins or host factors involved in viral replication.

Mode of Action

Given its structural similarity to antiviral compounds , it may interfere with viral replication processes The compound could potentially inhibit the function of viral proteins or disrupt the interaction between viral and host proteins

Biochemical Pathways

As an analog of antiviral compounds , it might affect pathways related to viral replication. This could include the inhibition of viral RNA synthesis, protein translation, or assembly and release of viral particles. More research is needed to confirm these hypotheses and identify the specific biochemical pathways involved.

Result of Action

Given its potential antiviral activity , it may lead to a decrease in viral replication within host cells. This could result in a reduction of viral load and potentially alleviate symptoms in infected individuals. Further experimental studies are needed to confirm these effects.

Orientations Futures

The future directions in the research of pyrimidine derivatives like “5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine” could involve the exploration of new synthetic methods and the investigation of their biological applications . The development of new antitumor drugs with high efficiency is one of the potential future directions .

Analyse Biochimique

Biochemical Properties

Pyrimidine derivatives are known to play significant roles in biological systems . They are involved in various biochemical reactions and can interact with enzymes, proteins, and other biomolecules .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

5-nitro-4-N-(2-phenylethyl)pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2/c13-11-10(17(18)19)12(16-8-15-11)14-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIARGSJQSRUOFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2775300.png)

![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2775303.png)

![2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2775307.png)

![2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2775314.png)

![Methyl 13-nitro-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate](/img/structure/B2775321.png)